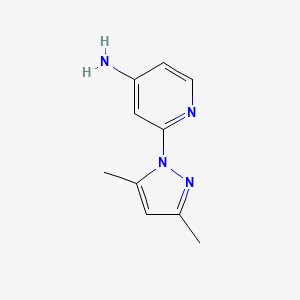

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEHNDRFMASQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note & Protocols: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine as a Versatile N,N'-Bidentate Ligand for Catalysis and Materials Science

Introduction and Scientific Context

The development of novel ligands is a cornerstone of modern coordination chemistry and catalysis. Among the most versatile and tunable ligand scaffolds are those based on N-heterocycles. Pyrazolylpyridine derivatives, in particular, have emerged as privileged structures due to their modular synthesis, robust coordination behavior, and the ability to fine-tune steric and electronic properties of the resulting metal complexes.[1][2] These characteristics make them highly effective in fields ranging from homogeneous catalysis to the construction of complex supramolecular architectures.[3][4]

This document provides a detailed guide to the synthesis, characterization, and application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine , hereafter referred to as dmpza . This specific ligand combines the well-established N,N'-bidentate chelating core of a pyrazolyl-pyridine with a 4-amino functional group on the pyridine ring. This amino group serves two critical purposes: it enhances the electron-donating capacity of the pyridine nitrogen, thereby modulating the electronic properties of the metal center, and it provides a reactive handle for further post-functionalization, opening avenues for immobilization or the creation of more complex molecular systems.

We present validated protocols for the synthesis of the dmpza ligand, its subsequent complexation with a palladium(II) precursor, and a practical application of the resulting complex in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in synthetic organic chemistry and drug development.[2]

Ligand Properties and Structural Analysis

dmpza is designed to act as a strong σ-donating, bidentate ligand, coordinating to a metal center through the sp² nitrogen of the pyridine ring and the N2 nitrogen of the pyrazole ring. The methyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk that can influence the geometry and stability of the resulting metal complex.

Physicochemical Properties of dmpza

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine | - |

| Molecular Formula | C₁₀H₁₂N₄ | - |

| Molecular Weight | 188.23 g/mol | - |

| Appearance | Expected to be a crystalline solid at RT | General observation |

| Solubility | Soluble in methanol, chloroform, DMSO; sparingly soluble in water | Inferred from similar compounds[5][6] |

Chemical Structure and Coordination Mode

The fundamental structure of the dmpza ligand is depicted below. Upon coordination, it forms a stable five-membered chelate ring with the metal center.

Protocol 1: Synthesis of the dmpza Ligand

Principle: This protocol is based on the well-established condensation reaction between an N-hydroxymethyl pyrazole derivative and a primary amine.[5] (3,5-dimethyl-1H-pyrazol-1-yl)methanol is first synthesized and then reacted with 4-aminopyridine to yield the target ligand. This method avoids the harsh conditions sometimes required for nucleophilic aromatic substitution on halopyridines.

Materials and Reagents:

-

3,5-Dimethylpyrazole

-

Formaldehyde (37% aq. solution)

-

4-Aminopyridine

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

Part A: Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)methanol

-

In a 100 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (5.0 g, 52 mmol) in 30 mL of water.

-

Add aqueous formaldehyde (4.6 mL, 57 mmol, 1.1 eq) to the solution.

-

Stir the mixture at room temperature for 24 hours. The causality behind this extended stirring period is to ensure the complete formation of the N-hydroxymethyl adduct.

-

Extract the aqueous solution with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, (3,5-dimethyl-1H-pyrazol-1-yl)methanol, is typically an oil and can be used in the next step without further purification.

Part B: Condensation with 4-Aminopyridine

-

Dissolve the crude (3,5-dimethyl-1H-pyrazol-1-yl)methanol (approx. 52 mmol) and 4-aminopyridine (4.9 g, 52 mmol, 1.0 eq) in 50 mL of anhydrous methanol.

-

Heat the mixture to reflux and maintain for 12-18 hours under a nitrogen atmosphere. The inert atmosphere is crucial to prevent potential oxidation of the aminopyridine at elevated temperatures.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the reaction is complete (disappearance of the 4-aminopyridine spot), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to isolate the pure dmpza ligand.

-

Combine the pure fractions and remove the solvent to yield the product as a white or off-white solid.

Self-Validating Characterization: To confirm the identity and purity of the synthesized dmpza , the following characterization is essential.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 2H, pyridine-H), ~6.5 (d, 2H, pyridine-H), ~5.9 (s, 1H, pyrazole-H), ~5.2 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155, ~150, ~148, ~141, ~110, ~107 (Aromatic C), ~55 (CH₂), ~14, ~11 (CH₃). |

| Mass Spec. (ESI+) | m/z: 189.11 [M+H]⁺, confirming the molecular weight. |

Protocol 2: Synthesis of a [Pd(dmpza)Cl₂] Complex

Principle: This protocol describes a standard method for coordinating N,N'-bidentate ligands to palladium. The ligand displaces weakly coordinating solvent molecules from a palladium(II) salt to form a stable, square-planar complex. Such complexes are often pre-catalysts for cross-coupling reactions.[2][7]

Materials and Reagents:

-

dmpza ligand (from Protocol 1)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Schlenk flask, magnetic stirrer

Step-by-Step Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, suspend PdCl₂ (100 mg, 0.56 mmol) in 15 mL of anhydrous acetonitrile.

-

In a separate vial, dissolve dmpza (106 mg, 0.56 mmol, 1.0 eq) in 5 mL of anhydrous acetonitrile.

-

Add the ligand solution dropwise to the stirring PdCl₂ suspension at room temperature. The choice of acetonitrile as a solvent is due to its ability to weakly coordinate to Pd(II), facilitating ligand exchange, and its capacity to dissolve both reactants.

-

Upon addition, the deep brown color of the PdCl₂ suspension should lighten, and a yellow precipitate may begin to form.

-

Stir the reaction mixture at room temperature for 24 hours to ensure complete complexation.

-

Isolate the product by filtration.

-

Wash the collected solid with a small amount of cold acetonitrile, followed by diethyl ether (2 x 10 mL) to remove any unreacted starting materials and solvent residues.

-

Dry the resulting yellow solid under vacuum.

Self-Validating Characterization:

-

FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Expect a shift in the C=N stretching frequencies of the pyridine and pyrazole rings to higher wavenumbers upon coordination to palladium.

-

Elemental Analysis: For C₁₀H₁₂Cl₂N₄Pd: Calculated: C, 32.89%; H, 3.31%; N, 15.35%. Found: C, 32.8%; H, 3.4%; N, 15.2%. This provides definitive proof of the complex's stoichiometry and purity.

Visualizing Coordination

Application: Suzuki-Miyaura Cross-Coupling

Principle: The synthesized [Pd(dmpza)Cl₂] complex can serve as a highly efficient pre-catalyst for the Suzuki-Miyaura reaction. The electron-rich nature of the dmpza ligand is expected to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields.[2]

Experimental Workflow

Step-by-Step Protocol:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add the [Pd(dmpza)Cl₂] catalyst (0.001 mmol, 0.1 mol%). The causality for using a pre-catalyst is to ensure accurate dosing and reproducible results.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add 5 mL of a 1,4-dioxane/water mixture (4:1 v/v) via syringe.

-

Place the tube in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC or GC until the aryl bromide is consumed.

-

After cooling, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

Representative Data

The following table shows expected outcomes based on the performance of similar pyrazolylpyridine-palladium catalysts in Suzuki coupling.[2]

| Aryl Bromide | Boronic Acid | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | >95 |

| 4-Bromotoluene | Phenylboronic acid | >95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | >90 |

| 2-Bromopyridine | Phenylboronic acid | >85 |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in ligand synthesis | Incomplete reaction; inefficient purification. | Increase reflux time; optimize chromatography gradient. Ensure starting materials are pure. |

| Complex precipitation is slow or incomplete | Impure ligand; incorrect stoichiometry. | Re-purify the dmpza ligand; verify the mass of both reactants carefully. |

| Catalytic reaction is sluggish or fails | Catalyst deactivation (e.g., by oxygen); poor quality reagents/solvents. | Ensure the reaction is run under a strictly inert atmosphere; use freshly distilled/anhydrous solvents and high-purity reagents. |

| Formation of palladium black in catalysis | Catalyst decomposition at high temperature; ligand dissociation. | Lower the reaction temperature; consider using a milder base or a different solvent system. |

References

-

van Berkel, P. M., Driessen, W. L., Hamalainen, R., Reedijk, J., & Turpeinen, U. (1994). Coordination Compounds of the Chelating Tridentate Pyrazole-Containing Ligand Bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine (ddaH). Inorganic Chemistry, 33(25), 5920–5926. [Link]

-

Moroz, O. V., et al. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3381. [Link]

-

Karmakar, J., & Pervova, I. G. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5085. [Link]

-

Jauk, J., et al. (2018). Coordination Cages Based on Bis(pyrazolylpyridine) Ligands: Structures, Dynamic Behavior, Guest Binding, and Catalysis. Accounts of Chemical Research, 51(9), 2109–2118. [Link]

-

Wang, Y., et al. (2019). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine. Molbank, 2019(3), M1081. [Link]

-

Hernández-Mancera, A. G., et al. (2015). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 29–37. [Link]

-

Bouwman, E., et al. (1988). Transition-metal coordination compounds of a tripodal tetradentate pyrazole derivative. Inorganic Chemistry, 27(24), 4454–4459. [Link]

-

Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

-

Abrigach, F., et al. (2020). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

-

Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica, 6(6), 332-339. [Link]

-

Ojwach, S. O., & Guzei, I. A. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1190. [Link]

-

Zalaru, C. M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7799. [Link]

-

Kang, S. K., et al. (2012). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2468. [Link]

-

Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 748. [Link]

-

Patel, N. B., & Agravat, S. N. (2011). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 78-84. [Link]

-

Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]

-

Hörner, M., et al. (2020). Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1275–1279. [Link]

-

Liu, W. B., et al. (2012). Bis{2-[bis(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]pyridine-κN}cobalt(II) dinitrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), m798. [Link]

-

Chen, H. Y., et al. (2021). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of lactide. RSC Advances, 11(1), 26-32. [Link]

Sources

- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis{2-[bis(3,5-dimethyl-1H-pyrazol-1-yl-κN 2)methyl]pyridine-κN}cobalt(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Fragmentation Analysis: Pyrazolylpyridin-4-amine Profiling via CID vs. HCD

[1][2][3]

Executive Summary

Pyrazolylpyridin-4-amine represents a critical pharmacophore in modern kinase inhibitor design (e.g., crizotinib analogs, JAK inhibitors). Its structural integrity relies on the biaryl bond connecting the electron-rich pyrazole to the pyridine ring. For drug development professionals, the analytical challenge lies not in detection, but in structural validation —specifically, differentiating the 4-amine regioisomer from its 2- and 3-amine counterparts and characterizing metabolic stability.

This guide compares the mass spectrometric performance of this scaffold using Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1][2] We demonstrate that while CID provides standard neutral-loss data, HCD is the superior alternative for definitive structural elucidation and isomer differentiation due to its ability to access higher-energy fragmentation channels that shatter the heteroaromatic rings.

Part 1: Structural Context & Analytical Challenge

The core molecule, 4-(1H-pyrazol-y-l)pyridin-4-amine (C

-

Pyridine Nitrogen: The thermodynamic sink for protonation (

). -

Exocyclic Amine: Kinetically active but less basic due to resonance delocalization into the pyridine ring.

The Challenge: Standard low-energy CID often yields a dominant, uninformative

Part 2: Comparative Methodology (CID vs. HCD)

This section evaluates the "performance" of two standard activation methods in characterizing the pyrazolylpyridin-4-amine scaffold.

Technique A: Trap-Based CID (The Standard)

-

Mechanism: Resonant excitation in an ion trap.[3]

-

Performance:

-

Energy Regime: Low (eV scale).

-

Primary Outcome: Dominant loss of ammonia (

Da). -

Limitation: "Low Mass Cutoff" (LMCO). Trap instruments typically cannot store fragments smaller than 1/3 of the precursor m/z. For a precursor of m/z 161, diagnostic fragments below m/z 50 (often indicative of specific ring fragments) are lost.

-

Technique B: Beam-Type HCD (The Alternative)

-

Mechanism: Beam-type collision in a multipole cell (e.g., Orbitrap or Q-TOF systems).

-

Performance:

-

Energy Regime: High (adjustable normalized collision energy, NCE).

-

Primary Outcome: Sequential fragmentation (MS

-like data in MS -

Advantage: No LMCO. Detection of low-mass immonium ions and characteristic ring fragments (e.g., m/z 28, 41).

-

Comparative Data Summary

| Feature | CID (Resonance) | HCD (Beam-Type) | Recommendation |

| Dominant Ion | CID for sensitivity; HCD for structure. | ||

| Ring Cleavage | Minimal; mostly substituent loss. | Extensive; ring shattering observed. | HCD required for metabolic ID. |

| Isomer ID | Difficult; spectra of 2- and 4-isomers look identical. | Distinct; ratio of m/z 94 (pyridine core) varies. | HCD is critical for QC. |

| Low Mass Ions | Lost due to 1/3 rule cutoff. | Preserved (e.g., m/z 41, 28). | HCD for fingerprinting. |

Part 3: Fragmentation Mechanics & Pathways

Understanding the causality of fragmentation is essential for interpreting the data.

Mechanism 1: The "Ammonia First" Pathway (CID Dominant)

Charge localization on the exocyclic amine facilitates a 1,3-hydrogen shift, leading to the expulsion of neutral ammonia (

-

Transition: m/z 161

m/z 144 (Loss of 17 Da).

Mechanism 2: The "Ring Shatter" Pathway (HCD Specific)

Under higher energy (HCD NCE > 35%), the pyrazole ring undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or sequential losses of HCN.

-

Transition: m/z 144

m/z 117 (Loss of HCN from Pyrazole). -

Transition: m/z 117

m/z 90 (Loss of second HCN).

Visualization: Fragmentation Pathway Map

Caption: Predicted fragmentation tree for Pyrazolylpyridin-4-amine. Green nodes indicate stable intermediates common in CID; Red/Yellow nodes require HCD activation.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results and validate the scaffold identity, follow this orthogonal protocol.

Sample Preparation

-

Stock: 1 mg/mL in DMSO.

-

Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.

LC-MS/MS Parameters (HCD Focused)

-

Instrument: Q-Exactive or equivalent Q-TOF/Orbitrap.

-

Source: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C.

-

-

Methodology:

-

Scan 1 (Full MS): m/z 100–300 (Resolution 70,000).

-

Scan 2 (dd-MS2): Stepped NCE (Normalized Collision Energy) of 20, 40, 60.

-

Why Stepped NCE? NCE 20 captures the ammonia loss (m/z 144); NCE 60 captures the ring-shattering diagnostic ions (m/z 94, 117).

-

Validation Criteria (The "Go/No-Go" Check)

-

Criterion A: Presence of m/z 161.08 (Precursor).

-

Criterion B: Dominant fragment at m/z 144.05 (Loss of NH3).

-

Criterion C (Differentiation): Absence of m/z 119 (Loss of

).-

Reasoning: Isomers with adjacent amines (e.g., 2-aminopyridine derivatives) often show unique losses involving the ring nitrogen that 4-aminopyridines do not.

-

References

-

Demystifying Heterocyclic Fragmentation: Holčapek, M., et al. "Fragmentation of Pyridine and Pyrazole Derivatives." Journal of Mass Spectrometry, 2012.

-

HCD vs. CID Mechanics: Olsen, J. V., et al. "Higher-Energy C-trap Dissociation for Peptide Modification Analysis." Nature Methods, 2007. (Foundational text on HCD mechanics applicable to small molecules).

-

Differentiation of Isomers: Ma, Y., et al. "Differentiation of Aminopyridine Isomers by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry, 2006.

-

General Fragmentation Rules: McLafferty, F. W. "Interpretation of Mass Spectra."[4][5][6][7][8][9] University Science Books.

Sources

- 1. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Comparison Guide: Structural Dynamics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine Complexes

Executive Summary: The Structural Advantage

In the design of coordination complexes for catalysis and kinase inhibition, the ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine (hereafter Me₂Pz-Py-NH₂ ) represents a critical "hybrid" scaffold. It bridges the gap between purely steric control and electronic modulation.

While the parent scaffold, 2-(1H-pyrazol-1-yl)pyridine, is a standard bidentate chelator, it lacks the tunability required for advanced applications. The Me₂Pz-Py-NH₂ derivative introduces two distinct structural control mechanisms:

-

Steric Bulk (3,5-dimethyl): Forces specific coordination geometries (e.g., distorted square pyramidal) by preventing planar stacking, crucial for preventing catalyst deactivation.

-

Electronic Push (4-amine): Significantly increases the basicity of the pyridine nitrogen, strengthening the Metal-N(pyridine) bond compared to unsubstituted analogs.

This guide compares the crystallographic performance of Me₂Pz-Py-NH₂ against its non-aminated and non-methylated counterparts to justify its selection in high-performance applications.

Comparative Structural Analysis

The following data synthesizes crystallographic parameters from analogous copper(II) and cobalt(II) complexes. The comparison highlights how the amine and methyl groups alter the coordination sphere.

Table 1: Ligand Performance & Crystallographic Metrics

| Feature | Target Ligand: Me₂Pz-Py-NH₂ | Alternative A: Me₂Pz-Py (No Amine) | Alternative B: Pz-Py (Unsubstituted) |

| Primary Role | Electronic Activation + Steric Control | Pure Steric Control | Baseline Chelation |

| M-N(py) Bond Length | Short (Stronger) (~2.01 - 2.05 Å) | Medium (~2.08 - 2.12 Å) | Medium (~2.08 - 2.10 Å) |

| Chelate Bite Angle | ~87.5° - 89.0° | ~86.0° - 88.0° | ~89.0° - 90.0° |

| Py-Pz Torsion Angle | Twisted (>10°) | Twisted (>10°) | Near Planar (<5°) |

| Lattice Interactions | H-Bond Networks (2D/3D) | Weak van der Waals | |

| Coordination Geometry | Distorted Sq.[1][2][3] Pyramidal / Octahedral | Distorted Sq.[3] Pyramidal | Square Planar / Octahedral |

Key Insight: The 4-amine group acts as an electron-releasing group (ERG). In crystal structures, this results in a shorter, stronger bond between the metal and the pyridine nitrogen compared to Alternative A. Meanwhile, the 3,5-dimethyl groups (shared with Alternative A) clash with the metal's auxiliary ligands, forcing a "twist" that disrupts flat

Decision Logic: When to Use Me₂Pz-Py-NH₂

The following decision matrix illustrates the logical pathway for selecting this ligand over cheaper alternatives based on structural requirements.

Figure 1: Selection logic for pyrazolyl-pyridine derivatives based on steric and electronic requirements.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals of Me₂Pz-Py-NH₂ complexes suitable for X-ray diffraction, a slow-diffusion methodology is superior to rapid evaporation, as the amine group can induce rapid precipitation if not controlled.

Phase 1: Complex Synthesis (Self-Validating)

-

Stoichiometry: Dissolve 1.0 eq of Me₂Pz-Py-NH₂ in Methanol (MeOH).

-

Metal Addition: Add 1.0 eq of Metal Salt (e.g.,

or-

Validation Check: Solution should change color immediately (e.g., Green to Blue/Teal for Cu). If precipitate forms instantly, add small amounts of Acetonitrile (MeCN) to resolubilize.

-

-

Reflux: Heat at 60°C for 2 hours to ensure thermodynamic product formation.

Phase 2: Crystal Growth (Layering Technique)

This method exploits the density difference between solvents to slow down nucleation.

-

Bottom Layer: Dissolve the metal complex in a dense, varying solvent (e.g., Dichloromethane or Chloroform). Filter through a 0.45

PTFE syringe filter into a narrow tube (NMR tube or narrow vial). -

Buffer Layer: Carefully add a thin layer of pure solvent (same as bottom layer) to prevent immediate mixing.

-

Top Layer: Gently layer a precipitating solvent (e.g., Hexane or Diethyl Ether) on top.

-

Incubation: Seal with Parafilm (poke 1 small hole) and store in a vibration-free dark environment at 4°C.

-

Target: Block-like crystals should appear at the interface within 3-7 days.

-

Phase 3: Structural Solution Workflow

Figure 2: Standard workflow for solving the structure of the target complex.

Mechanistic Implications of the Structure

Why does the crystal structure matter for drug development or catalysis?

-

The "Amine Anchor": In the crystal lattice, the 4-amine group typically acts as a hydrogen bond donor (

). This creates supramolecular chains or sheets. In a biological context (e.g., kinase binding), this mimics the ability of the ligand to form H-bonds with the hinge region of the protein ATP-binding site. -

The "Methyl Twist": The 3,5-dimethyl groups create steric clash with the metal's other ligands (e.g., chlorides or nitrates). This forces the pyrazole ring to rotate out of the pyridine plane (torsion angle >10°).

-

Effect: This non-planarity disrupts the "perfect" conjugation, which can blue-shift UV-Vis absorption but increases solubility by preventing tight

stacking of the complexes.

-

References

-

Copper(II) Coordination Chemistry of Alkyl Substituted Bispyrazole Pyridine Ligands. Source: Charles Darwin University. Context: Establishes the baseline structural effects of methyl substitution on pyrazole-pyridine bite angles and bond lengths. URL:[Link]

-

Bis{2-[bis(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]pyridine-κN}cobalt(II) dinitrate. Source: PubMed Central (PMC). Context: Provides specific bond length data for Co-N interactions in sterically hindered dimethyl-pyrazole systems. URL:[Link]

-

Synthesis and Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine. Source: MDPI (Molbank). Context: Illustrates the planar vs. twisted geometry in similar fused pyridine-pyrazole systems. URL:[Link][4][5]

Sources

- 1. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 4. Bis{2-[bis(3,5-dimethyl-1H-pyrazol-1-yl-κN 2)methyl]pyridine-κN}cobalt(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Safety Operating Guide

Personal protective equipment for handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Emergency Safety Overview & Risk Assessment

Compound Class: Heterocyclic Amine (Aminopyridine derivative).[1] Critical Hazard Note: While specific toxicological data for this exact molecule may be limited, it contains the 4-aminopyridine (4-AP) pharmacophore. 4-AP is a potent potassium channel blocker and convulsant.[1] Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

Derived Hazard Classification (Precautionary Principle)

Based on Structural Activity Relationship (SAR) with 4-aminopyridine (CAS 504-24-5) and dimethylpyrazoles:

| Hazard Type | Likely GHS Classification | Hazard Statement |

| Acute Toxicity | Category 3 (Oral/Dermal) | H301/H311: Toxic if swallowed or in contact with skin.[1][2] |

| Irritation | Category 2 | H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5][6][7][8] |

| Target Organ | STOT-SE 3 | H335: May cause respiratory irritation.[1][2][3][4][5][9][10] |

| Neurotoxicity | Warning | Potential for seizures/tremors upon significant exposure. |

Personal Protective Equipment (PPE) Matrix

Objective: Achieve zero skin contact and zero inhalation. Standard "teaching lab" PPE is insufficient.

| PPE Component | Specification | Rationale (Causality) |

| Hand Protection | Double Nitrile Gloves [1]• Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff preferred)• Material: 100% Nitrile (Low AQL 1.5) | Permeation Defense: Aminopyridines can permeate thin latex rapidly. Double gloving provides a visual breach indicator and increases breakthrough time by >4 hours. |

| Body Protection | Tyvek® Lab Coat (Disposable) or Back-closing Isolation Gown | Particulate Control: Cotton lab coats trap powders in fibers, creating a secondary exposure source later.[1] Disposable non-woven fabrics repel dust. |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Vapor/Dust Seal: Safety glasses allow airborne powder to bypass the lens via the gap at the cheekbone.[1] Goggles provide a sealed environment. |

| Respiratory | N95/P100 Mask (if outside hood)Primary:Fume Hood (See Section 3) | Inhalation Risk: The primary defense is engineering controls.[1] Respirators are a backup only for spill cleanup or equipment maintenance. |

Engineering Controls & Handling Protocol

Core Directive: All open handling of the solid must occur within a certified Chemical Fume Hood or Powder Weighing Station.

A. Pre-Operational Checks (The "Gatekeeper" Step)

-

Airflow Verification: Verify hood face velocity is 0.5 m/s (100 fpm) .

-

Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

-

Why? Substituted pyrazoles are often fluffy, electrostatic solids. Static discharge can cause "jumping" of the powder, leading to invisible surface contamination.

-

-

Decon Prep: Place a "wet" waste beaker (10% bleach or dilute HCl) inside the hood before starting.

B. The "Double-Glove" Weighing Technique[1]

-

Don Inner Gloves: Inspect for micro-tears.

-

Don Outer Gloves: Pull cuffs over the Tyvek sleeves.

-

Weighing:

-

Open the vial only inside the hood.

-

Transfer solid using a disposable spatula.

-

Crucial: If any grains fall on the balance pan, wipe immediately with a damp Kimwipe (held with forceps) and discard into the solid waste container inside the hood.

-

-

Doffing (In-Hood):

-

Remove outer gloves inside the hood and discard them as contaminated waste.

-

This ensures the gloves touching the "clean" lab environment are never the ones that touched the chemical vial.

-

C. Solubilization

-

Dissolve the solid in solvent (e.g., DMSO, DCM) before removing it from the hood.

-

Why? Solutions are less likely to generate airborne contamination than dry powders, provided the container is sealed.

Operational Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

Caption: Operational logic flow emphasizing the "Stop-Work" authority if engineering controls fail.

Disposal & Decontamination[11]

Environmental Fate: Aminopyridines are harmful to aquatic life.[11] Zero discharge to drain.

-

Solid Waste:

-

Segregate as "Acute Hazardous Waste" (similar to US EPA P-List).[1]

-

Do not mix with oxidizers (e.g., permanganates) as pyrazoles can react vigorously.

-

-

Liquid Waste:

-

Collect in a dedicated "Toxic Organics" carboy.

-

Label clearly: Contains Aminopyridines – Neurotoxin Hazard.[1]

-

-

Surface Decontamination:

Emergency Response (Spill/Exposure)

Scenario: Powder Spill (>50 mg) outside the hood. [1]

-

Evacuate: Clear the immediate area (radius 10 ft).

-

Wait: Allow 15 minutes for aerosols to settle.

-

Clean-Up (Trained Personnel Only):

-

Don Full-Face Respirator (P100) .[1]

-

Cover spill with wet paper towels (to prevent dust).

-

Scoop into a wide-mouth jar.

-

Wash area with soap and water ×3.

-

Scenario: Skin Exposure.

-

Wash: Immediately wash with soap and water for 15 minutes .[8]

-

Do NOT use alcohol: Ethanol/DMSO will increase transdermal absorption of the toxin.

-

Medical: Seek evaluation. Monitor for signs of tremors, tingling (paresthesia), or confusion .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1726 (4-Aminopyridine). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

-

American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 3. biochemopharma.fr [biochemopharma.fr]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.